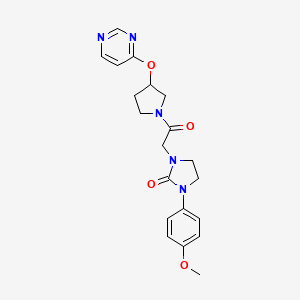

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

描述

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-28-16-4-2-15(3-5-16)25-11-10-24(20(25)27)13-19(26)23-9-7-17(12-23)29-18-6-8-21-14-22-18/h2-6,8,14,17H,7,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXQQNBXDDTCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzimidazole Derivatives

- Compound 5cd (): Replaces the imidazolidinone core with a benzimidazole. The 4-carboxamide substituent and phenylethyl-pyrrolidine side chain result in a molecular weight of 349.17 g/mol. NMR data (δ 12.71 ppm for NH) and HRMS confirm structural integrity .

- Compound 5cp (): Features a benzimidazole core with a 3-oxo-3-phenylpropyl-pyrrolidine side chain (MW: 363.18 g/mol). The phenyl ketone group may enhance lipophilicity compared to the pyrimidine in the target compound .

Pyridinylimidazole Derivatives

- Compound 6 (): Contains a pyridinylimidazole scaffold with fluorophenyl and morpholinoaniline substituents. The thioether linker (vs.

Substituent Variations

Aryl Group Modifications

- 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one (): Replaces 4-methoxyphenyl with 4-fluorophenyl and pyrimidin-4-yloxy with pyridazin-3-yloxy.

- 1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): Substitutes the pyrrolidine-pyrimidine side chain with a phenoxyethyl-benzimidazole group. The chloro and methyl groups may enhance hydrophobic interactions (MW: 445.9 g/mol) .

Linker Region Comparisons

Spectroscopic Confirmation

Antioxidant and Antimicrobial Activity

- Pyridin-2(1H)-one Derivatives (): Bromophenyl analogs showed 79.05% antioxidant activity (vs. 17.55% for methoxyphenyl), suggesting electron-withdrawing groups enhance radical scavenging .

- Benzimidazoles : Moderate inhibition of Staphylococcus aureus and E. coli (), though direct data for the target compound is lacking .

Molecular Docking Insights

- Pyrimidine vs. Pyridazine : The pyrimidin-4-yloxy group in the target compound may form stronger hydrogen bonds with kinase ATP pockets than pyridazine in .

- Methoxy Group Role : The 4-methoxyphenyl group likely engages in π-π stacking, as seen in crystallographic studies of related pyrazoline derivatives () .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-methoxyphenyl derivatives with glycyl or acetoamino intermediates. Key steps include:

- Formation of the imidazolidin-2-one core via cyclization under reflux conditions with catalysts like acetic acid or triethylamine .

- Introduction of the pyrrolidin-1-yl-pyrimidinyloxy moiety via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >85% purity .

Q. How is the structural integrity of the compound validated in academic research?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key metrics include R-factor < 0.05 and mean C–C bond length deviation < 0.002 Å .

- Spectroscopic techniques : IR confirms carbonyl groups (1674–1731 cm⁻¹), while NMR identifies substituent patterns (e.g., methoxy singlet at δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2025) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across studies (e.g., antioxidant vs. antimicrobial results)?

- Methodological Answer :

- Assay standardization : Compare MIC (minimum inhibitory concentration) and IC50 (antioxidant DPPH assay) under identical conditions (pH, temperature) .

- Structural-activity relationships (SAR) : Evaluate substituent effects; e.g., electron-donating groups (methoxy) enhance antioxidant activity, while bulky pyrrolidinyl groups may reduce membrane permeability in antimicrobial tests .

- Statistical analysis : Use ANOVA to identify outliers or batch-specific variations (e.g., purity differences >95% vs. 85%) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Key interactions include H-bonds with pyrrolidinone carbonyl and π-π stacking with pyrimidine .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to identify critical residues (e.g., Asp27 in active sites) .

- QSAR models : Corrogate descriptors (logP, polar surface area) with in vitro IC50 data to prioritize derivatives .

Q. What are the challenges in optimizing reaction yields for key intermediates (e.g., 3-(pyrimidin-4-yloxy)pyrrolidine)?

- Methodological Answer :

- Intermediate instability : Protect hydroxyl groups via silylation (e.g., tert-butyldimethylsilyl chloride) during pyrimidinyloxy coupling .

- Side reactions : Minimize epimerization by using low-temperature conditions (−20°C) and non-polar solvents (hexane) .

- Catalyst selection : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields (75–90%) for aryl-pyrimidine linkages compared to traditional Pd/C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。